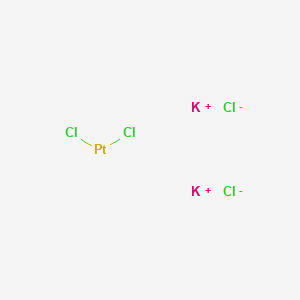

Dipotassium platinum chloride

描述

属性

IUPAC Name |

dipotassium;platinum(2+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRDLMCWUILSAH-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-99-7 | |

| Record name | POTASSIUM TETRACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74O00UCWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

Introduction: The Central Role of K₂PtCl₄ in Platinum Chemistry

Potassium tetrachloroplatinate(II), with the chemical formula K₂PtCl₄, is a cornerstone of platinum coordination chemistry. This reddish-orange crystalline salt serves as a critical precursor for the synthesis of a vast array of platinum(II) complexes, most notably the pioneering anticancer drug, cisplatin.[1][2] Its accessibility, relative stability, and well-defined reactivity make it an indispensable tool for researchers and professionals in drug development, catalysis, and materials science. This guide provides an in-depth exploration of the physical and chemical properties of K₂PtCl₄, offering insights into its structure, behavior, and practical applications, grounded in established scientific principles.

PART 1: Core Physical and Structural Properties

The macroscopic and microscopic properties of K₂PtCl₄ dictate its handling, reactivity, and suitability for various applications.

Physical Characteristics

K₂PtCl₄ typically appears as a reddish-orange to ruby-red crystalline solid.[1][3][4] Its vibrant color is a direct consequence of its electronic structure, which will be discussed in the spectroscopic analysis section. Key physical constants are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 415.09 g/mol | [3][5][6][7] |

| Appearance | Reddish-orange/rose-red/ruby-red crystalline solid | [1][3][5][7][8] |

| Density | 3.38 g/cm³ at 25 °C | [1][9][10][11] |

| Melting Point | Decomposes at approximately 265 °C | [1][10] |

| Platinum Content | ~46.9% | [6][12] |

Solubility Profile

The solubility of K₂PtCl₄ is a critical parameter for its use in synthesis, particularly in aqueous media. It is appreciably soluble in water, with its solubility increasing significantly with temperature, a characteristic indicative of an endothermic dissolution process.[1][10] Conversely, it is generally insoluble in ethanol and other organic solvents.[13][14] This differential solubility is foundational for many purification and reaction protocols.

| Temperature | Solubility in Water ( g/100 mL) | Source(s) |

| 16 °C | 0.93 | [1][10][13] |

| 20 °C | 1.0 | [8] |

| 100 °C | 5.3 | [1][10][13] |

Crystal Structure and Molecular Geometry

At the atomic level, the properties of K₂PtCl₄ are defined by its crystal structure. X-ray crystallography studies have unequivocally established that K₂PtCl₄ crystallizes in the tetragonal P4/mmm space group.[9]

The core of its reactivity lies in the tetrachloroplatinate(II) dianion, [PtCl₄]²⁻ . This complex features a central platinum(II) ion, which has a d⁸ electron configuration. As predicted by crystal field theory for a d⁸ metal ion with strong field ligands, the [PtCl₄]²⁻ anion adopts a square planar geometry .[1][9] This geometry minimizes ligand-ligand repulsion and is a hallmark of Pt(II) complexes.

In the crystal lattice:

-

The Pt²⁺ ion is coordinated to four chloride (Cl⁻) ions.[9]

-

The Pt-Cl bond lengths are approximately 2.32 Å.[9]

-

Potassium (K⁺) cations are situated in the lattice, electrostatically balancing the charge of the [PtCl₄]²⁻ anions. Each K⁺ ion is coordinated to eight chloride atoms.[9]

The following diagram, generated using the DOT language, illustrates the fundamental coordination environment of the [PtCl₄]²⁻ anion.

Caption: Square planar geometry of the [PtCl₄]²⁻ anion.

PART 2: Chemical Properties and Reactivity

The utility of K₂PtCl₄ in research and drug development stems from the predictable and versatile reactivity of the [PtCl₄]²⁻ anion.

Ligand Substitution Reactions: The Gateway to Platinum Complexes

The chloride ligands in the [PtCl₄]²⁻ complex are labile and can be readily displaced by a wide variety of other ligands, particularly those with soft donor atoms (e.g., N, S, P). This reactivity is the basis for its use as a precursor.

A paramount example is the synthesis of cis-diamminedichloroplatinum(II), or cisplatin , a potent anticancer agent.[15] The reaction proceeds via the sequential substitution of chloride ligands with ammonia (NH₃).[1][2]

Reaction: [PtCl₄]²⁻ + 2 NH₃ → cis-[PtCl₂(NH₃)₂] + 2 Cl⁻[1]

The stereospecific formation of the cis isomer is governed by the trans effect, a fundamental principle in the reaction mechanisms of square planar complexes. The chloride ligand has a stronger trans-directing effect than ammonia. Therefore, after the first ammonia molecule binds, it directs the second incoming ammonia to the position cis to itself, resulting in the desired product.

The workflow for a common laboratory synthesis of cisplatin from K₂PtCl₄ is outlined below. This multi-step process, based on the Dhara method, is designed to maximize the yield of the pure cis isomer.[15][16]

Caption: Workflow for the synthesis of Cisplatin from K₂PtCl₄.

Redox Chemistry

Potassium tetrachloroplatinate(II) can be reduced to elemental platinum. This reduction can be achieved by treating the complex with alcohols in the presence of a base or with stronger reducing agents like hydrazine.[1][2] This property is exploited in the preparation of platinum nanoparticles and catalysts.[11][17]

Conversely, the Pt(II) center can be oxidized to Pt(IV). For example, reaction with chlorine gas will yield the corresponding hexachloroplatinate(IV) salt.

Formation of Magnus's Green Salt

A historically significant reaction of K₂PtCl₄ involves its interaction with a salt containing the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. This reaction results in the precipitation of a deep green solid known as Magnus's green salt, [Pt(NH₃)₄][PtCl₄].[1] This material is a coordination polymer with a unique structure consisting of alternating stacks of the square planar cations and anions.

PART 3: Experimental Characterization and Protocols

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the identity and purity of K₂PtCl₄.

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to probe the vibrational modes of the [PtCl₄]²⁻ anion. The Pt-Cl stretching vibrations are particularly informative. A strong symmetric stretching vibration is typically observed in the Raman spectrum around 335 cm⁻¹, while IR spectroscopy shows Pt-Cl stretching bands in the 320-340 cm⁻¹ region.[10][18]

-

UV-Visible Spectroscopy : The electronic spectrum of K₂PtCl₄ in aqueous solution displays characteristic absorption bands. Intense bands in the near-UV region (380-400 nm) are attributed to ligand-to-metal charge transfer (LMCT) transitions, while weaker bands at longer wavelengths (500-550 nm) correspond to d-d transitions, which are responsible for the compound's reddish color.[18]

Protocol: X-ray Crystal Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in K₂PtCl₄.[19][20] The technique relies on the diffraction of X-rays by the ordered crystal lattice.

Step-by-Step Methodology:

-

Crystal Growth : High-quality single crystals of K₂PtCl₄ are grown, typically by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated.[20] The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution : The resulting diffraction pattern is a complex set of data representing the reciprocal lattice of the crystal. Computational methods, such as Direct Methods or the Patterson function, are used to solve the "phase problem" and generate an initial electron density map.[19]

-

Structure Refinement : The initial model of the atomic positions is refined against the experimental diffraction data using least-squares algorithms. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[19]

The final output is a detailed model of the crystal structure, including the unit cell dimensions, space group, and precise atomic coordinates, as described in Section 1.3.

PART 4: Safety and Handling

Potassium tetrachloroplatinate(II) is a toxic and corrosive substance that requires careful handling to minimize risk.

-

Toxicity : It is toxic if swallowed and can cause skin irritation.[3][21]

-

Sensitization : It is a known sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.[1][21]

-

Handling : Always handle K₂PtCl₄ in a well-ventilated area, preferably within a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][23] Avoid creating dust.[23]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14][22]

Conclusion

Potassium tetrachloroplatinate(II) is a compound of fundamental importance in chemistry and medicine. Its well-defined square planar geometry, predictable ligand substitution reactivity, and rich redox chemistry make it an exceptionally versatile precursor. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel platinum-based therapeutics, catalysts, and advanced materials.

References

- 1. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. Potassium_tetrachloroplatinate [chemeurope.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]

- 5. Product Information | Potassium Tetrachloroplatinate(Ⅱ) 28122-21 1G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 6. catalysts.metalor.com [catalysts.metalor.com]

- 7. strem.com [strem.com]

- 8. Experienced supplier of K2PtCl4,10025-99-7,Potassium tetrachloroplatinate(II) [riyngroup.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. webqc.org [webqc.org]

- 11. K2PtCl4 - 氯亚铂酸钾 [sigmaaldrich.com]

- 12. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 13. potassium tetrachloroplatinate(II) [chemister.ru]

- 14. chembk.com [chembk.com]

- 15. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.iitk.ac.in [home.iitk.ac.in]

- 17. テトラクロロ白金(II)酸カリウム ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 18. Buy Potassium tetrachloroplatinate(II) (EVT-300840) | 10025-99-7 [evitachem.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. carlroth.com [carlroth.com]

Elucidating the Atomic Architecture: A Guide to the Crystal Structure Analysis of Dipotassium Hexachloroplatinate(IV)

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Dipotassium hexachloroplatinate(IV), with the chemical formula K₂PtCl₆, is a cornerstone compound in platinum chemistry, serving as a critical precursor for catalysts and a standard in analytical chemistry.[1][2] Its precise atomic arrangement dictates its physical and chemical properties, making a thorough understanding of its crystal structure essential for researchers, materials scientists, and chemical professionals. This guide provides a comprehensive, in-depth examination of the definitive method for its structural characterization: single-crystal X-ray diffraction. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, the intrinsic self-validation of the crystallographic workflow, and the detailed interpretation of the resulting structural model, grounded in authoritative data.

Foundational Principles: From Synthesis to Diffraction-Ready Crystals

The fidelity of any crystal structure analysis is fundamentally limited by the quality of the single crystal used. A well-ordered, single-domain crystal is a prerequisite for obtaining high-resolution diffraction data. Therefore, the experimental journey begins with the synthesis and crystallization of K₂PtCl₆.

Causality in Crystallization: A Protocol for High-Quality Specimens

The objective is to facilitate the slow, ordered growth of crystals from a supersaturated solution. Rapid precipitation will lead to polycrystalline powder, unsuitable for single-crystal analysis. The following protocol is designed to achieve this controlled growth.

Experimental Protocol: Synthesis and Crystallization of K₂PtCl₆

-

Preparation of Precursor Solution: Begin by dissolving a soluble platinum(IV) salt, such as chloroplatinic acid (H₂PtCl₆), in an aqueous medium.[3]

-

Stoichiometric Addition: Slowly add a stoichiometric amount (2 molar equivalents) of a potassium salt solution, typically potassium chloride (KCl), to the platinum solution while stirring. The target compound, K₂PtCl₆, is comparatively insoluble and will begin to precipitate.

-

Scientific Rationale: The use of stoichiometric amounts ensures the formation of the desired product without excess reactants that could co-crystallize and introduce impurities into the lattice.

-

-

Controlled Precipitation: The precipitation is often performed in a dilute hydrochloric acid solution.

-

Scientific Rationale: The acidic environment helps to suppress the formation of aquo or hydroxo complexes of platinum, ensuring the integrity of the [PtCl₆]²⁻ anion.[4]

-

-

Recrystallization for Purity and Quality: The initial precipitate is collected and redissolved in a minimum amount of hot water. The solution is then allowed to cool slowly and undisturbed over several hours to days.

-

Scientific Rationale: This slow cooling process is the most critical step. As the solution cools, solubility decreases gradually, allowing molecules to deposit onto growing crystal nuclei in a highly ordered fashion, minimizing defects and yielding larger, diffraction-quality single crystals.

-

-

Crystal Harvesting: The resulting yellow, octahedral crystals are carefully isolated from the mother liquor via filtration, washed with a small amount of ice-cold water to remove any surface impurities, and air-dried.[4]

The Power of X-rays: Probing the Crystal Lattice

X-ray diffraction is the definitive technique for determining the arrangement of atoms within a crystalline solid.[5] When a beam of monochromatic X-rays strikes a crystal, the electrons of the constituent atoms scatter the X-rays. In a periodically ordered structure like a crystal, the scattered waves interfere with one another. Constructive interference occurs only at specific angles where the path length difference between waves scattered from adjacent planes of atoms is an integer multiple of the X-ray wavelength. This relationship is elegantly described by Bragg's Law:

nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes, and θ is the angle of incidence. By precisely measuring the angles and intensities of these diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the exact positions of the atoms.

The Experimental Workflow: A Self-Validating Path from Crystal to Structure

The process of single-crystal X-ray diffraction is a rigorous, multi-step workflow. Each stage contains internal checks and balances that ensure the final structural model is a trustworthy and accurate representation of the molecule's solid-state conformation.

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a glass fiber or loop, which is then affixed to a goniometer head.

-

Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen.

-

Scientific Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and a complete diffraction pattern, consisting of thousands of reflections, is collected by a detector.

-

-

Data Reduction: The raw image files are processed to integrate the intensity of each diffraction spot and correct for experimental factors (e.g., Lorentz-polarization effects). This yields a reflection file containing the Miller indices (h, k, l), intensity, and standard uncertainty for each measured reflection.

-

Structure Solution: The central challenge in crystallography is the "phase problem"—the detector measures intensities (amplitudes squared), but the phase information is lost. For K₂PtCl₆, the heavy Pt atom makes this step straightforward. The position of the Pt atom can be located using Patterson methods, as its high electron count dominates the scattering.

-

Structure Refinement: Once the initial positions of the heavy atoms are known, the remaining lighter atoms (K and Cl) can be located from a difference Fourier map. The entire model is then refined using iterative full-matrix least-squares methods. This process optimizes the atomic coordinates, and their anisotropic displacement parameters (which model atomic vibration), to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc).

-

Trustworthiness: The quality of the fit is monitored using residual factors, primarily the R1 value. A low R1 value (typically < 0.05 for good data) indicates a high degree of agreement between the model and the experimental data, validating the solution. In heavy-atom structures like this, careful analysis is needed to distinguish between bonding electron density and potential anharmonic atomic motion.[6][7]

-

The Crystal Structure of K₂PtCl₆: Analysis and Interpretation

The successful refinement of the diffraction data yields a detailed and highly precise model of the atomic arrangement within the K₂PtCl₆ crystal.

Crystallographic Data and Unit Cell

K₂PtCl₆ crystallizes in the highly symmetric cubic system, which is a testament to the regular packing of its constituent ions.[8][9] The specific arrangement and symmetry operations are described by the space group Fm-3m.

| Parameter | Value | Source |

| Crystal System | Cubic | [10] |

| Space Group | Fm-3m (No. 225) | [8][10] |

| Lattice Parameter (a) | 9.78 Å (Conventional Cell) | [10] |

| Volume (V) | 935.88 ų | [10] |

| Formula Units (Z) | 4 | [7] |

| Calculated Density (ρ) | 3.45 g/cm³ | [10] |

Coordination Environment and Molecular Geometry

The structure is ionic, built from potassium cations (K⁺) and hexachloroplatinate(IV) anions ([PtCl₆]²⁻). The high symmetry of the crystal is reflected in the coordination environments of the ions.

-

Platinum(IV) Coordination: The Pt⁴⁺ ion is located at a site of m-3m symmetry and is perfectly octahedrally coordinated by six chloride ions.[7] This forms the stable and well-characterized [PtCl₆]²⁻ complex anion.

-

Potassium(I) Coordination: The K⁺ ion occupies a site of -43m symmetry and is coordinated by twelve chloride ions from neighboring [PtCl₆]²⁻ anions, forming a KCl₁₂ cuboctahedron.[8][10]

Caption: Coordination of the Pt(IV) center in the [PtCl₆]²⁻ anion.

Key Structural Parameters

The refinement provides precise bond lengths and angles, which are fundamental chemical information. The values are highly consistent across multiple independent studies.[6][10]

| Parameter | Value | Source |

| Bond Lengths | ||

| Pt—Cl | 2.33 Å | [10] |

| K—Cl | 3.46 Å | [10] |

| Bond Angles | ||

| Cl—Pt—Cl (cis) | 90.0° | [Implied by symmetry] |

| Cl—Pt—Cl (trans) | 180.0° | [Implied by symmetry] |

The Cl—Pt—Cl angles of exactly 90° and 180° are enforced by the high crystallographic symmetry and confirm the perfect octahedral geometry of the anion. The structure can be visualized as an antifluorite (CaF₂) arrangement, where the smaller Ca²⁺ ions are replaced by the large [PtCl₆]²⁻ anions and the F⁻ ions are replaced by the K⁺ cations.[11]

Conclusion

The crystal structure of dipotassium hexachloroplatinate(IV) is a classic example of a highly symmetric, ionic lattice. Through the rigorous and self-validating workflow of single-crystal X-ray diffraction, we can determine its atomic architecture with exceptional precision. The structure is defined by a cubic unit cell with the space group Fm-3m, containing discrete K⁺ cations and perfectly octahedral [PtCl₆]²⁻ anions. This detailed structural knowledge is not merely academic; it is fundamental to understanding the compound's stability, reactivity, and utility as a key starting material in the synthesis of advanced platinum-based materials and catalysts.

References

- 1. Potassium hexachloroplatinate(IV) | Krackeler Scientific, Inc. [krackeler.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]

- 4. Synthesis [ch.ic.ac.uk]

- 5. physics.rutgers.edu [physics.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mp-23513: K2PtCl6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 9. Materials Data on K2PtCl6 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

The Thermal Dissociation of Potassium Hexachloroplatinate(IV): A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the thermal decomposition behavior of potassium hexachloroplatinate(IV) (K₂PtCl₆), a compound of significant interest in the synthesis of platinum-based catalysts and therapeutic agents. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the mechanistic pathway of decomposition, details the experimental methodologies for its characterization, and presents a framework for interpreting the resultant analytical data. By integrating established principles of inorganic chemistry and thermal analysis, this guide serves as an authoritative resource for understanding and predicting the thermal stability and reactivity of K₂PtCl₆.

Introduction: The Significance of K₂PtCl₆ Thermal Behavior

Potassium hexachloroplatinate(IV), a vibrant yellow, crystalline solid, is a cornerstone precursor in platinum chemistry. Its utility spans from the preparation of finely dispersed platinum catalysts for a myriad of industrial processes to the synthesis of platinum-based antineoplastic drugs. The efficacy and safety of these applications are intrinsically linked to the precise control of the platinum's oxidation state and coordination sphere, processes often manipulated through thermal treatment.

A thorough understanding of the thermal decomposition of K₂PtCl₆ is therefore not merely an academic exercise but a critical parameter for process optimization and quality control. The temperature-induced transformations of K₂PtCl₆ dictate the nature of the resulting platinum species, influencing catalytic activity, drug efficacy, and the potential for impurity formation. This guide provides a detailed examination of this process, grounded in established analytical techniques and chemical principles.

The Mechanistic Pathway of K₂PtCl₆ Decomposition

The thermal decomposition of potassium hexachloroplatinate(IV) is not a singular event but a sequential process involving the stepwise reduction of the platinum center and the evolution of chlorine gas. While the initial decomposition temperature is reported to be around 250°C, the complete transformation to its constituent elements occurs at significantly higher temperatures.[1][2][3] Based on analogous compounds and the principles of inorganic thermal analysis, a two-step decomposition pathway is proposed.

Step 1: Reduction of Pt(IV) to Pt(II)

The initial and most well-documented step in the thermal decomposition of K₂PtCl₆ is the reduction of the platinum(IV) center to platinum(II), with the concomitant loss of molecular chlorine. This transformation results in the formation of potassium tetrachloroplatinate(II) (K₂PtCl₄).

K₂PtCl₆(s) → K₂PtCl₄(s) + Cl₂(g)

This reaction is initiated at approximately 250°C and is characterized by a distinct mass loss corresponding to the evolution of chlorine gas. The theoretical mass loss for this step can be calculated from the stoichiometry of the reaction.

Step 2: Decomposition of K₂PtCl₄ to Elemental Platinum

Upon further heating, the intermediate potassium tetrachloroplatinate(II) undergoes a second decomposition. This step involves the reduction of the platinum(II) center to elemental platinum and the formation of potassium chloride (KCl).

K₂PtCl₄(s) → 2KCl(s) + Pt(s)

This secondary decomposition occurs at a higher temperature than the initial step and results in a final solid residue composed of a mixture of potassium chloride and metallic platinum. The overall decomposition from K₂PtCl₆ to the final products can be summarized as:

K₂PtCl₆(s) → 2KCl(s) + Pt(s) + Cl₂(g)

The following diagram illustrates the proposed sequential decomposition pathway:

Caption: Proposed two-step thermal decomposition pathway of K₂PtCl₆.

Experimental Characterization: A Methodological Overview

The study of the thermal decomposition of K₂PtCl₆ is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Often, these techniques are employed simultaneously (TGA-DSC) to provide a comprehensive understanding of both mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. This technique is ideal for quantifying the mass loss associated with the evolution of volatile products, such as chlorine gas in the decomposition of K₂PtCl₆.

-

Sample Preparation: A small, accurately weighed sample of K₂PtCl₆ (typically 5-10 mg) is placed in an inert TGA pan (e.g., platinum or alumina).

-

Instrumentation Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

Data Analysis: The resulting TGA curve, which plots mass percentage versus temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. This technique identifies whether a thermal event is endothermic (absorbs heat) or exothermic (releases heat). The decomposition of K₂PtCl₆ is an endothermic process, as energy is required to break the Pt-Cl bonds.

-

Sample Preparation: A small, accurately weighed sample of K₂PtCl₆ (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

-

Instrumentation Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to the same linear heating program as in the TGA experiment.

-

Data Analysis: The DSC curve plots heat flow versus temperature. Endothermic events, such as decomposition, appear as peaks. The area under the peak is proportional to the enthalpy change (ΔH) of the reaction.

The following diagram outlines the general workflow for the thermal analysis of K₂PtCl₆:

Caption: General experimental workflow for TGA-DSC analysis of K₂PtCl₆.

Data Interpretation and Expected Results

The simultaneous TGA-DSC analysis of K₂PtCl₆ provides a wealth of information that, when correctly interpreted, reveals the intricacies of its thermal decomposition.

TGA Curve Analysis

The TGA thermogram of K₂PtCl₆ is expected to show two distinct mass loss steps, corresponding to the two-step decomposition pathway.

| Decomposition Step | Theoretical Mass Loss (%) | Expected Temperature Range (°C) | Evolved Species |

| K₂PtCl₆ → K₂PtCl₄ + Cl₂ | 14.60% | 250 - 400 | Cl₂ |

| K₂PtCl₄ → 2KCl + Pt | - | > 400 | - |

Note: The second step does not involve a mass loss of the solid residue, but a transformation of K₂PtCl₄ into KCl and Pt. The mass of the solid residue remains constant during this phase transformation, although it is a decomposition reaction.

DSC Curve Analysis

The DSC thermogram is expected to show at least one significant endothermic peak corresponding to the decomposition of K₂PtCl₆ to K₂PtCl₄. The decomposition of K₂PtCl₄ to KCl and Pt would also be an endothermic event.

| Thermal Event | Expected Temperature Range (°C) | Nature of Event |

| Decomposition of K₂PtCl₆ | 250 - 400 | Endothermic |

| Decomposition of K₂PtCl₄ | > 400 | Endothermic |

The enthalpy of decomposition (ΔHdecomp) for each step can be determined by integrating the area of the corresponding DSC peak. This value provides quantitative information about the energy required to induce the decomposition.

Conclusion: A Predictive Framework for Application

The thermal decomposition of potassium hexachloroplatinate(IV) is a well-defined, multi-step process that can be thoroughly characterized by modern thermal analysis techniques. This guide has outlined the proposed mechanistic pathway, detailed the experimental protocols for TGA and DSC analysis, and provided a framework for the interpretation of the resulting data.

For researchers and professionals in catalysis and drug development, this understanding is paramount. The ability to predict the temperature at which K₂PtCl₆ will decompose and the nature of the resulting products allows for the precise engineering of platinum-based materials with desired properties. By leveraging the principles and methodologies described herein, scientists can ensure the rational design and robust quality control of their platinum-containing systems.

References

Electronic structure of the tetrachloroplatinate(II) anion.

An In-depth Technical Guide to the Electronic Structure of the Tetrachloroplatinate(II) Anion

Abstract: The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone of platinum chemistry, serving as a critical precursor for a vast array of platinum-based catalysts, materials, and therapeutic agents, most notably the anticancer drug cisplatin.[1] Its archetypal square planar geometry and distinct electronic properties are a direct consequence of the intricate interplay between the central platinum(II) ion and its four chloride ligands. This guide provides a comprehensive exploration of the electronic structure of [PtCl₄]²⁻, synthesizing insights from foundational theoretical models with validation from empirical spectroscopic data. We delve into the causality behind its structure, the nature of its electronic transitions, and the direct link between its electronic configuration and its chemical reactivity, offering a robust resource for researchers in chemistry, materials science, and drug development.

Foundational Structure: The Square Planar Geometry

The tetrachloroplatinate(II) anion is characterized by a highly symmetric, square planar arrangement of four chloride ligands around a central platinum(II) ion.[2][3] X-ray crystallography studies on its common salt, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), confirm this structure, revealing a tetragonal crystal system with the space group P4/mmm.[4][5][6] The precise Pt-Cl bond distance is consistently measured to be approximately 2.31-2.33 Å.[4][5][7] This specific geometry is not arbitrary; it is the most stable electronic arrangement for a d⁸ metal ion like Pt(II) in this coordination environment, a concept best explained by ligand field and molecular orbital theories.

| Structural Parameter | Value | Source |

| Crystal System | Tetragonal | [4][5] |

| Space Group | P4/mmm | [4][5][6] |

| Geometry | Square Planar | [2][3] |

| Pt-Cl Bond Length | ~2.316 Å (corrected) | [4] |

Theoretical Frameworks of Electronic Structure

To comprehend the stability and properties of [PtCl₄]²⁻, we must examine its electronic structure through two complementary theoretical lenses: Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.

Ligand Field Theory (LFT): A d-Orbital Perspective

Ligand Field Theory provides an intuitive model for understanding the electronic properties of transition metal complexes by focusing on the electrostatic interactions between the metal's d-orbitals and the ligands. The central Pt(II) ion has a d⁸ electron configuration ([Xe]4f¹⁴5d⁸).[8][9]

The square planar geometry can be conceptualized as being derived from an octahedral complex by removing the two ligands along the z-axis.[10][11] This removal has a profound effect on the energies of the metal's d-orbitals:

-

Destabilization in the xy-Plane: Orbitals with lobes pointing directly at the four remaining ligands in the xy-plane (the dₓ²-y² orbital) or lying within the plane (the dxy orbital) experience increased electrostatic repulsion and are destabilized (raised in energy).

-

Stabilization along the z-Axis: Orbitals with a significant z-component (dz², dxz, and dyz) experience much less repulsion from the ligands and are consequently stabilized (lowered in energy).[10]

This leads to a specific d-orbital splitting pattern where the eight d-electrons of Pt(II) fill the four lowest-energy orbitals, leaving the high-energy dₓ²-y² orbital empty.[11] This arrangement, which results in a diamagnetic complex (all electrons are paired), provides a substantial ligand field stabilization energy that locks the complex into the square planar geometry.[8][12]

Molecular Orbital (MO) Theory: A Covalent Picture

While LFT is a powerful predictive tool, MO theory provides a more complete description by considering the covalent nature of the Pt-Cl bonds.[13] In this model, the atomic orbitals of the central platinum atom (5d, 6s, 6p) and symmetry-adapted linear combinations of the chlorine p-orbitals (ligand group orbitals, or LGOs) combine to form molecular orbitals of bonding, non-bonding, and anti-bonding character.[8]

Experimental Validation of the Electronic Structure

Theoretical models are validated through experimental techniques that probe the electronic energy levels within the complex.

UV-Visible Spectroscopy

The color of [PtCl₄]²⁻ and its UV-Vis spectrum are direct manifestations of its electronic structure. The absorption bands in the spectrum correspond to the promotion of electrons from filled orbitals to empty ones. For [PtCl₄]²⁻, two main types of transitions are observed:

-

d-d Transitions: These involve the promotion of an electron from a filled metal d-orbital to a higher-energy, empty d-orbital (e.g., from dxy to dₓ²-y²). These transitions are formally forbidden by selection rules, resulting in weak absorption bands.[14][15]

-

Ligand-to-Metal Charge Transfer (LMCT): These are much more intense transitions where an electron is promoted from a chlorine-based ligand orbital to an empty platinum d-orbital.[14]

The analysis of these spectra also reveals the Nephelauxetic Effect , a phenomenon where the interelectronic repulsion between d-electrons is weaker in the complex than in the free Pt(II) ion.[16] This "cloud-expanding" effect is evidence of electron delocalization and covalent character in the Pt-Cl bonds, as the metal d-orbitals effectively expand upon bonding.[16][17]

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Type |

| ~300-360 | Weak (30-170) | d → d transitions | d-d |

| < 300 | Strong (2,000-19,400) | Cl(p) → Pt(dₓ²-y²) | LMCT |

| (Data synthesized from reference[14]) |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core electrons, providing direct information on the elemental composition and oxidation state of the platinum center.[18]

-

Oxidation State Confirmation: The XPS spectrum of K₂[PtCl₄] shows a characteristic Pt 4f doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling.[19] The binding energy of the Pt 4f₇/₂ peak is observed around 73 eV, which is indicative of the Pt(II) oxidation state.[20]

-

Peak Shape: Unlike the asymmetric peaks seen for metallic platinum, the Pt 4f peaks for platinum compounds like [PtCl₄]²⁻ are symmetric, confirming the ionic/covalent state of the platinum.[19]

Electronic Structure and Chemical Reactivity

The electronic arrangement described above directly governs the chemical behavior of the [PtCl₄]²⁻ anion.

-

Ligand Substitution: The anion is a versatile precursor for many other platinum complexes.[21] Ligand substitution reactions, such as the synthesis of cisplatin from [PtCl₄]²⁻ and ammonia, proceed via an associative mechanism.[1] The relatively high-energy, filled dz² orbital makes the platinum center susceptible to nucleophilic attack from above or below the square plane, forming a five-coordinate transition state that facilitates the displacement of a chloride ligand.

-

Redox Chemistry: The [PtCl₄]²⁻ anion can be readily oxidized to Pt(IV) species by agents like hydrogen peroxide or can undergo disproportionation to form K₂[PtCl₆].[22][23] Conversely, it can be reduced by various agents to form elemental platinum, a property leveraged in the synthesis of platinum nanoparticles.[1][2][24]

Key Experimental Protocols

The reliability of our understanding is grounded in reproducible experimental work. The following protocols represent self-validating systems for the preparation and analysis of the tetrachloroplatinate(II) anion.

Protocol: Synthesis of Potassium Tetrachloroplatinate(II)

This protocol describes the reduction of a Pt(IV) salt to the target Pt(II) complex. The distinct color change provides a clear indicator of reaction progress.

Objective: To synthesize K₂[PtCl₄] from K₂[PtCl₆].

Materials:

-

Potassium hexachloroplatinate(IV), K₂[PtCl₆]

-

Sulfur dioxide (SO₂) gas or a solution of a sulfite salt

-

Distilled water

-

Hydrochloric acid (HCl, optional)

Procedure:

-

Dissolve a known quantity of K₂[PtCl₆] in hot distilled water. The solution will be bright yellow.

-

Gently bubble SO₂ gas through the solution, or add a reducing agent like potassium sulfite (K₂SO₃) dropwise. The reaction is: K₂[PtCl₆] + SO₂ + 2H₂O → K₂[PtCl₄] + H₂SO₄ + 2HCl.[1]

-

Continue the addition of the reducing agent until the solution turns from yellow to a deep reddish-orange or brown color, indicating the complete formation of the [PtCl₄]²⁻ anion.

-

Carefully concentrate the solution by heating to induce crystallization. Avoid boiling to dryness.

-

Allow the solution to cool slowly. Reddish-brown, tetragonal crystals of K₂[PtCl₄] will precipitate.[25]

-

Isolate the crystals by filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a desiccator.

-

Validation: The identity and purity of the product can be confirmed by UV-Vis spectroscopy (matching the known spectrum) and by its characteristic crystal shape.

Protocol: UV-Visible Spectroscopic Analysis

This protocol outlines the quantitative analysis of the synthesized K₂[PtCl₄], using the Beer-Lambert law as an internal validation check.

Objective: To obtain the UV-Visible absorption spectrum of [PtCl₄]²⁻ and determine its molar absorptivity.

Materials:

-

Synthesized K₂[PtCl₄]

-

Volumetric flasks and pipettes

-

Distilled water or a dilute HCl solution (to suppress aquation)

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution: Accurately weigh a small amount of dry K₂[PtCl₄] and dissolve it in a known volume of solvent (e.g., 0.1 M HCl) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of at least four dilutions from the stock solution to cover a suitable absorbance range (typically 0.1 to 1.0 AU).

-

Spectrometer Setup: Set the spectrophotometer to scan a wavelength range from approximately 200 nm to 600 nm. Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectrum for each of the prepared solutions.

-

Analysis & Validation:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

For a characteristic absorption peak (e.g., a strong LMCT band), plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εbc), this plot should be a straight line passing through the origin. The linearity of this plot serves as a validation of the data's quality and the purity of the compound.

-

The molar absorptivity (ε) can be calculated from the slope of the line (slope = ε, since the path length 'b' is 1 cm).

-

Conclusion

The electronic structure of the tetrachloroplatinate(II) anion is a classic and elegant example of the principles of coordination chemistry. A combination of Ligand Field Theory and Molecular Orbital Theory provides a robust framework for understanding its inherent stability in a square planar configuration, its diamagnetism, and its characteristic spectroscopic features. This theoretical understanding is rigorously validated by experimental data from UV-Visible and X-ray Photoelectron Spectroscopy. Ultimately, this deep knowledge of the electronic structure provides the causal link to its reactivity, explaining its foundational role as a precursor in the synthesis of vital platinum-based technologies and medicines.

References

- 1. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. Buy Potassium tetrachloroplatinate(II) (EVT-300840) | 10025-99-7 [evitachem.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mp-22934: K2PtCl4 (tetragonal, P4/mmm, 123) [legacy.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. testbook.com [testbook.com]

- 10. Video: Crystal Field Theory - Tetrahedral and Square Planar Complexes [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. Nephelauxetic effect - Wikipedia [en.wikipedia.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. researchgate.net [researchgate.net]

- 19. Platinum | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]

- 22. Disproportionation chemistry in K2PtCl4 visualized at atomic resolution using scanning transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of tetrachloroplatinate(II) oxidation by hydrogen peroxide in hydrochloric acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. potassium tetrachloroplatinate(II) [chemister.ru]

A Cornerstone of Platinum Chemistry: A Technical Guide to the Synthesis and Characterization of Dipotassium Tetrachloroplatinate(II)

Introduction: The Enduring Significance of Dipotassium Tetrachloroplatinate(II)

Dipotassium tetrachloroplatinate(II), K₂[PtCl₄], is a seemingly unassuming reddish-orange crystalline salt. Yet, within its square planar geometry lies the foundation for some of the most impactful discoveries in modern medicine and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of this pivotal coordination complex is not merely academic; it is essential. K₂[PtCl₄] serves as the principal gateway to a vast array of platinum compounds, most notably as the immediate precursor to cisplatin, cis-[Pt(NH₃)₂Cl₂], and its analogues, which have revolutionized cancer chemotherapy.[1][2] Its utility, however, extends beyond oncology, finding applications in the synthesis of novel catalytic materials and functional inorganic complexes.[3]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of dipotassium tetrachloroplatinate(II). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, offering field-proven insights into experimental choices and validation systems. By grounding our discussion in authoritative sources, we aim to equip the reader with the expertise necessary to confidently synthesize, characterize, and utilize this critical platinum(II) complex.

Synthesis of Dipotassium Tetrachloroplatinate(II): A Controlled Reduction Pathway

The synthesis of K₂[PtCl₄] hinges on the controlled reduction of a platinum(IV) precursor, typically potassium hexachloroplatinate(IV), K₂[PtCl₆]. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity, preventing over-reduction to elemental platinum.

Underlying Principle: The Pt(IV) to Pt(II) Reduction

The core of the synthesis is the two-electron reduction of the Pt(IV) center in the octahedral [PtCl₆]²⁻ anion to the Pt(II) center in the square planar [PtCl₄]²⁻ anion. This transformation is governed by the redox potentials of the platinum species and the chosen reducing agent. A delicate balance must be struck: the reducing agent must be potent enough to effect the desired conversion but not so strong as to reduce Pt(II) further to Pt(0).

Recommended Synthesis Protocol: Reduction of K₂[PtCl₆] with Hydrazine Dihydrochloride

This method, a modification of established procedures, is widely employed due to its reliability and the clean nature of the byproducts.[4][5]

Step-by-Step Methodology:

-

Precursor Suspension: In a 250 cm³ beaker equipped with a magnetic stirrer, suspend 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 cm³ of deionized water. The K₂[PtCl₆] will not fully dissolve at room temperature.

-

Reducing Agent Addition: While stirring, cautiously add 1.0 g (0.01 mol) of hydrazine dihydrochloride (N₂H₄·2HCl) in small portions. Causality Insight: The portion-wise addition prevents a rapid, uncontrolled reaction and localized over-reduction. An excess of hydrazine must be avoided to prevent the formation of platinum-hydrazine complexes or complete reduction to platinum metal.[4]

-

Controlled Heating: Gently heat the suspension to 50-65°C over 5-10 minutes with continuous stirring. Maintain this temperature for approximately 2 hours. The color of the solution will gradually change from yellow to a deep red as the [PtCl₄]²⁻ complex forms. The reaction is nearing completion when only a small amount of yellow K₂[PtCl₆] remains.[4]

-

Completion and Filtration: To ensure complete reaction, the temperature can be raised to 80-90°C briefly.[6] Subsequently, cool the mixture in an ice bath to minimize the solubility of the product. Filter the hot solution to remove any unreacted K₂[PtCl₆].

-

Crystallization and Isolation: Allow the deep red filtrate to cool slowly to room temperature, followed by further cooling in an ice bath for 24-48 hours to promote crystallization. The reddish-orange crystals of K₂[PtCl₄] will precipitate.

-

Washing and Drying: Isolate the crystals by suction filtration and wash them with small portions of ice-cold water to remove soluble impurities.[7] Dry the product in a desiccator over a suitable drying agent.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of K₂[PtCl₄].

Comprehensive Characterization: A Multi-Technique Approach to Validation

The identity, purity, and structural integrity of the synthesized K₂[PtCl₄] must be rigorously confirmed. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for confirming the formation of the [PtCl₄]²⁻ anion and assessing the absence of the [PtCl₆]²⁻ precursor. The d⁸ square planar [PtCl₄]²⁻ complex exhibits characteristic d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

-

Experimental Protocol: Prepare a dilute aqueous solution of the synthesized K₂[PtCl₄]. Record the absorption spectrum over a range of 200-600 nm using a quartz cuvette.

-

Expected Spectrum: The aqueous solution of [PtCl₄]²⁻ displays distinct absorption peaks. Typically, two notable peaks are observed around 220 nm and 240 nm.[8] These can be compared against a standard spectrum or literature values to confirm the identity of the complex. The absence of the characteristic absorption bands of [PtCl₆]²⁻ indicates the completion of the reduction.

| Technique | Parameter | Expected Result for K₂[PtCl₄] | Reference |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) in H₂O | ~220 nm, ~240 nm | [8] |

| Infrared Spectroscopy | Pt-Cl Stretching Frequency (ν_Pt-Cl) | ~315-330 cm⁻¹ | N/A |

| Purity (HPLC) | Retention Time | Dependent on column and mobile phase | [9] |

| Thermal Analysis (TGA) | Decomposition Temperature | Onset typically > 250 °C | [10] |

Table 1: Summary of key characterization data for K₂[PtCl₄].

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization of K₂[PtCl₄], confirming the square planar geometry of the [PtCl₄]²⁻ anion and the ionic interactions with the potassium cations.

-

Principle: X-rays are diffracted by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the precise atomic positions, bond lengths, and bond angles within the crystal structure.[11]

-

Experimental Consideration: Growing single crystals suitable for X-ray diffraction is often the rate-limiting step.[11] This can be achieved by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution.

-

Structural Confirmation: The crystallographic data should confirm a Pt-Cl bond length of approximately 2.30-2.33 Å and Cl-Pt-Cl bond angles of close to 90° and 180°, consistent with a square planar geometry.

Diagram of the [PtCl₄]²⁻ Anion Structure:

Caption: Square planar structure of the [PtCl₄]²⁻ anion.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of K₂[PtCl₄] and quantifying potential impurities, such as unreacted K₂[PtCl₆] or cisplatin, which could be a downstream product.[9]

-

Methodology: An ion-exchange or reversed-phase HPLC method coupled with a UV detector can be developed. The separation is based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.

-

Validation: The method should be validated for linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for key potential impurities should be established.[9] This ensures the reliability of the purity assessment.

Application in Drug Development: The Gateway to Platinum-Based Anticancer Agents

The paramount importance of K₂[PtCl₄] in drug development lies in its role as the primary starting material for the synthesis of cisplatin and other platinum-based anticancer drugs.[3][12]

The Synthesis of Cisplatin: A Landmark in Medicinal Chemistry

The synthesis of cisplatin from K₂[PtCl₄] is a classic example of ligand substitution in a square planar complex, governed by the trans effect.

Overall Reaction Scheme:

K₂[PtCl₄] + 2 NH₃ → cis-[Pt(NH₃)₂Cl₂] + 2 KCl[1]

The direct reaction of aqueous ammonia with K₂[PtCl₄] can lead to the formation of byproducts like Magnus's green salt, [Pt(NH₃)₄][PtCl₄], and the inactive trans isomer, trans-[Pt(NH₃)₂Cl₂].[2] Therefore, more controlled synthetic routes, such as the widely used Dhara method, are often preferred to obtain isomerically pure cisplatin. This multi-step process first converts K₂[PtCl₄] to K₂[PtI₄], followed by reaction with ammonia to yield cis-[Pt(NH₃)₂I₂], and finally, conversion to cisplatin with silver nitrate and a chloride source.[2]

Mechanism of Action of Platinum Anticancer Drugs

Cisplatin and related platinum drugs exert their cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases. These adducts create kinks in the DNA structure, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] The initial hydrolysis of the chloride ligands in the low-chloride intracellular environment is a crucial activation step.

Diagram of the Cisplatin Activation and DNA Binding Pathway:

Caption: Activation and mechanism of action of cisplatin.

Conclusion: A Versatile and Indispensable Reagent

Dipotassium tetrachloroplatinate(II) is far more than a simple inorganic salt; it is a cornerstone of modern coordination chemistry and a critical reagent in the pharmaceutical industry. A thorough understanding of its synthesis and a rigorous approach to its characterization are fundamental for any scientist working with platinum compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals, enabling them to harness the full potential of this versatile and indispensable molecule in their pursuit of scientific innovation and the development of new therapeutic agents.

References

- 1. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis [ch.ic.ac.uk]

- 5. Potassium_tetrachloroplatinate [chemeurope.com]

- 6. JP2820289B2 - Method for producing potassium tetrachloroplatinate - Google Patents [patents.google.com]

- 7. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Oxidation States of Platinum in Potassium Chloride Complexes

Introduction: The Foundational Role of Platinum's Oxidation States

Platinum, a cornerstone of coordination chemistry, owes its vast utility to the stability and accessibility of its primary oxidation states: +2 and +4.[1][2] These two states dictate the geometry, reactivity, and electronic properties of its complexes, forming the basis for applications ranging from life-saving pharmaceuticals to industrial-scale catalysis. In the realm of chloro-complexes, potassium tetrachloroplatinate(II) (K₂PtCl₄) and potassium hexachloroplatinate(IV) (K₂PtCl₆) serve as quintessential examples of Pt(II) and Pt(IV) chemistry, respectively. They are not merely stable compounds but are critical starting materials for the synthesis of a vast array of other platinum-containing molecules, including the pioneering anticancer drug, cisplatin.[3] This guide provides an in-depth exploration of these two oxidation states as manifested in their potassium chloride complexes, offering researchers and developers a comprehensive technical resource grounded in established experimental protocols and characterization methodologies.

Part 1: The d⁸ Configuration: Platinum(II) in Potassium Tetrachloroplatinate(II)

The +2 oxidation state is characterized by a d⁸ electron configuration, which strongly favors a square planar coordination geometry to maximize ligand field stabilization energy.[1] The resulting 16-electron complexes are kinetically inert, a property that was instrumental in the early development of coordination chemistry.[1]

Structural and Electronic Properties of [PtCl₄]²⁻

The dianion [PtCl₄]²⁻ is the archetypal example of a Pt(II) complex. It adopts a square planar geometry with the platinum atom at the center, coordinated by four chloride ligands.[4][5] This arrangement is a direct consequence of its d⁸ electronic configuration.[1] The compound K₂PtCl₄ typically appears as a reddish-orange or ruby-red crystalline solid.[3][4]

Caption: Square planar geometry of the tetrachloroplatinate(II) anion.

Synthesis Protocol: Reduction of K₂PtCl₆

The most common laboratory-scale synthesis of K₂PtCl₄ involves the controlled reduction of the more readily available K₂PtCl₆. Hydrazine dihydrochloride is a frequently used reducing agent for this purpose.[3][6][7]

Experimental Protocol: Synthesis of K₂PtCl₄

-

Suspension Preparation: Suspend 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 cm³ of deionized water in a 250 cm³ beaker equipped with a magnetic stirrer.

-

Reductant Addition: While stirring, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions.

-

Controlled Heating: Gently heat the stirring mixture to 50-65°C over 10 minutes. Maintain this temperature for approximately 2 hours.

-

Reaction Completion: Increase the temperature to 80-90°C for a short period to ensure the reaction goes to completion.[7]

-

Isolation: Cool the mixture in an ice bath to precipitate any unreacted K₂PtCl₆. Filter the solution to remove the solid starting material. The deep red filtrate contains the desired K₂PtCl₄.[7]

-

Self-Validation: Using a slight excess of the starting K₂PtCl₆ ensures all the reducing agent is consumed, preventing the reduction of the final product to platinum metal.[7]

-

-

Crystallization: The product can be crystallized from the filtrate by slow evaporation or by reducing the volume and cooling. The resulting ruby-red crystals are collected by suction filtration, washed with ice-cold water, and air-dried.

Part 2: The d⁶ Configuration: Platinum(IV) in Potassium Hexachloroplatinate(IV)

The +4 oxidation state of platinum features a d⁶ electron configuration. For this configuration, an octahedral coordination geometry is overwhelmingly favored, leading to stable, kinetically inert 18-electron complexes.[1]

Structural and Electronic Properties of [PtCl₆]²⁻

Potassium hexachloroplatinate(IV) is an orange-yellow solid that is sparingly soluble in cold water.[6][8] Its anionic component, [PtCl₆]²⁻, possesses a classic octahedral geometry, with the Pt(IV) ion at the center and six chloride ligands at the vertices.[1][6]

Caption: Octahedral geometry of the hexachloroplatinate(IV) anion.

Synthesis Protocol: Precipitation from H₂PtCl₆

K₂PtCl₆ is typically prepared by the reaction of chloroplatinic acid (H₂PtCl₆), formed by dissolving platinum metal in aqua regia, with a soluble potassium salt such as potassium chloride.[2][9]

Experimental Protocol: Synthesis of K₂PtCl₆

-

Platinum Dissolution (if starting from metal): Dissolve pure platinum metal in hot aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). This reaction produces chloroplatinic acid, H₂PtCl₆.[2] Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O

-

Precipitation: To a concentrated aqueous solution of chloroplatinic acid, add a saturated solution of potassium chloride (KCl).

-

Causality: K₂PtCl₆ is significantly less soluble in water than H₂PtCl₆ or KCl. The addition of a common ion (Cl⁻) and the specific cation (K⁺) causes the bright yellow K₂PtCl₆ to precipitate from the solution.[6]

-

-

Isolation and Purification: Allow the mixture to stand, preferably in an ice bath, to maximize precipitation.

-

Washing and Drying: Collect the yellow precipitate by suction filtration. Wash the solid with small portions of ice-cold water and then with ethanol to remove residual acid and water. Dry the product in an oven or desiccator.

Part 3: Characterization and Interconversion

Distinguishing between the Pt(II) and Pt(IV) oxidation states is fundamental. A combination of spectroscopic and electrochemical techniques provides a robust and self-validating system for characterization.

Data Summary: Comparative Properties

| Property | Potassium Tetrachloroplatinate(II) | Potassium Hexachloroplatinate(IV) |

| Formula | K₂PtCl₄ | K₂PtCl₆ |

| Pt Oxidation State | +2 | +4 |

| d-Electron Count | d⁸[1] | d⁶[1] |

| Coordination Geometry | Square Planar[1][4] | Octahedral[1][6] |

| Appearance | Reddish-orange solid[4] | Yellow-orange solid[6][8] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that directly probes the elemental composition and chemical (oxidation) state of a material. The binding energy of core-level electrons is sensitive to the local chemical environment. For platinum, the Pt 4f doublet (4f₇/₂ and 4f₅/₂) is analyzed.

-

Principle of Causality: A higher oxidation state on the platinum atom results in a greater effective nuclear charge experienced by the core electrons. This increased attraction requires more energy to eject the photoelectrons, leading to a higher measured binding energy.

-

Experimental Data:

-

Pt(II): The Pt 4f₇/₂ peak for Pt(II) species like K₂PtCl₄ is typically observed around 72.2 - 73.5 eV .

-

Pt(IV): The Pt 4f₇/₂ peak for Pt(IV) species like K₂PtCl₆ is shifted to a higher binding energy, generally found in the range of 74.5 - 75.5 eV .[10]

-

Self-Validation: The clear separation of ~2 eV between the Pt(II) and Pt(IV) signals provides an unambiguous determination of the oxidation state in a given sample.[10][11][12][13]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. The spectra of Pt(II) and Pt(IV) chloro complexes are distinct.

-

[PtCl₄]²⁻ (Pt II): The spectrum is characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The d-d transitions are typically weak due to being Laporte-forbidden but are observable.

-

[PtCl₆]²⁻ (Pt IV): The spectrum is dominated by intense LMCT bands (Cl⁻ to Pt⁴⁺), which often obscure the weaker d-d transitions.[14] These intense absorptions are responsible for the compound's yellow color.

Electrochemical Interconversion: Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier technique for investigating the redox behavior of chemical species. It can be used to study the Pt(IV)/Pt(II) redox couple, providing information on the reduction potential and the reversibility of the electron transfer process.[15][16]

Caption: Workflow for the electrochemical analysis of platinum complexes via CV.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a suitable supporting electrolyte solution (e.g., 0.1 M KCl in deionized water) to ensure conductivity.

-

Analyte Solution: Dissolve a small, known concentration of the platinum complex (K₂PtCl₄ or K₂PtCl₆) in the electrolyte solution.

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or mesh.

-

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Immerse the electrodes in the solution. Using a potentiostat, sweep the potential from an initial value where no reaction occurs, to a potential sufficiently negative to cause reduction (Pt(IV) → Pt(II)), and then reverse the scan to a potential positive enough to cause oxidation (Pt(II) → Pt(IV)).

-

Data Interpretation: The resulting voltammogram for a reversible process will show a reduction peak on the forward scan and an oxidation peak on the reverse scan. The potential midway between these peaks provides an estimate of the standard redox potential (E¹/²) for the Pt(IV)/Pt(II) couple. The separation between the peak potentials (ΔEp) gives information about the kinetics of the electron transfer.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Platinum - Wikipedia [en.wikipedia.org]

- 3. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]

- 4. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 5. riyngroup.com [riyngroup.com]

- 6. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 7. Synthesis [ch.ic.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dipotassium Platinum Chloride: The Cornerstone Precursor in Modern Coordination Chemistry

Abstract: Dipotassium platinum chloride, K₂[PtCl₄], is a foundational starting material in platinum coordination chemistry. Its significance is most pronounced in the pharmaceutical industry, where it serves as the pivotal precursor for synthesizing a class of life-saving platinum-based anticancer drugs, including cisplatin, carboplatin, and oxaliplatin. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the properties of K₂[PtCl₄] and its expert application in the synthesis of clinically vital coordination complexes. We will explore the mechanistic intricacies of these transformations, provide field-proven experimental protocols, and discuss the critical role of reaction control in achieving stereospecific outcomes.

Introduction to this compound (K₂[PtCl₄])

First described in the 19th century, dipotassium tetrachloroplatinate(II) is a red-brown, water-soluble crystalline solid that has become the workhorse for generating square planar platinum(II) complexes. Its commercial availability and well-understood reactivity make it an ideal and cost-effective entry point into the rich field of platinum chemistry. Its most celebrated role is as the starting material for cisplatin, a compound first synthesized by Michele Peyrone in 1845 and later identified for its potent anticancer properties by Barnett Rosenberg in the 1960s.[1][2][3] This discovery revolutionized cancer treatment and cemented the importance of K₂[PtCl₄] in medicinal inorganic chemistry.[4]

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | Dipotassium tetrachloroplatinate(II) | [5] |

| Molecular Formula | K₂[PtCl₄] | [5] |

| Molecular Weight | 415.09 g/mol | [5] |

| Appearance | Red-brown crystalline solid | [6] |

| Solubility | Soluble in water | [4] |

| CAS Number | 10025-99-7 | [5] |

K₂[PtCl₄]: A Cornerstone Precursor for Platinum(II) Anticancer Agents

The therapeutic efficacy of platinum drugs like cisplatin stems from their ability to form adducts with DNA, primarily intrastrand cross-links, which distort the DNA structure, inhibit replication, and ultimately trigger apoptosis in rapidly dividing cancer cells.[4][6] The synthesis of these drugs is a masterclass in controlling the kinetics and thermodynamics of ligand substitution reactions in square planar complexes, a process governed by the trans effect.

The Trans Effect: A Guiding Principle

The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it.[7] Ligands with a strong trans-directing effect weaken the bond of the ligand opposite to them, making it more labile and susceptible to substitution.[8][9][10] This kinetic phenomenon is the key to the stereospecific synthesis of cisplatin from K₂[PtCl₄]. The established series for the trans effect is approximately:

I⁻ > SCN⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O

Understanding this series is crucial for predicting and controlling the outcome of the substitution reactions described below.

The Synthesis of Cisplatin: A Detailed Mechanistic Walkthrough

The most widely adopted and reliable method for producing isomerically pure cisplatin is the multi-step synthesis developed by Dhara in 1970, which skillfully manipulates the trans effect.[4][11]

Mechanism:

-

Iodide Substitution: The process begins by reacting aqueous K₂[PtCl₄] with an excess of potassium iodide (KI). The iodide ion (I⁻) replaces all four chloride ligands to form the tetraiodo complex, [PtI₄]²⁻. This step is essential because the trans effect of I⁻ is significantly greater than that of Cl⁻.[4][12]

-

First Ammonia Substitution: The first molecule of ammonia (NH₃) is added, substituting one iodide ligand.

-

Second Ammonia Substitution (The Crucial Step): In the resulting [PtI₃(NH₃)]⁻ complex, the strongest trans-directing ligands are the iodides. The iodide positioned trans to the other iodide is more labile than the iodide trans to the ammonia. Therefore, the second incoming ammonia molecule will preferentially displace an iodide that is cis to the first ammonia, ensuring the formation of the cis isomer, cis-[PtI₂(NH₃)₂].[11]

-

Conversion to the Aqua Complex: The insoluble yellow cis-[PtI₂(NH₃)₂] is then reacted with silver nitrate (AgNO₃). Silver ions have a high affinity for iodide, leading to the precipitation of insoluble silver iodide (AgI). This drives the reaction forward and results in the formation of the soluble diaqua complex, cis-[Pt(OH₂)₂(NH₃)₂]²⁺.[11][12]

-

Final Chloride Substitution: Finally, the addition of potassium chloride (KCl) to the solution of the aqua complex replaces the water ligands with chloride ions, precipitating the final product, cis-[PtCl₂(NH₃)₂] (cisplatin), as a pure yellow solid.[11][12]

Caption: Workflow for the stereospecific synthesis of cisplatin from K₂[PtCl₄].

Detailed Experimental Protocol: Synthesis of Cisplatin (Dhara's Method)

-

Step 1: Preparation of K₂[PtI₄]

-

Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

-

Add a saturated aqueous solution of potassium iodide (KI) (at least 4 molar equivalents).

-

Stir the solution. A dark brown solution of K₂[PtI₄] will form. This reaction is rapid and proceeds to completion due to the large excess of iodide.[4][11]

-

-

Step 2: Synthesis of cis-[PtI₂(NH₃)₂]

-

To the K₂[PtI₄] solution, slowly add a concentrated aqueous solution of ammonia (2 molar equivalents).

-

A yellow precipitate of cis-[PtI₂(NH₃)₂] will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the yellow solid by filtration, wash with cold water, then ethanol, and finally ether. Dry the product. The use of iodide as the leaving group is a key experimental choice; its strong trans effect is the primary driver for the formation of the desired cis isomer.[12]

-

-

Step 3: Conversion to Cisplatin

-

Suspend the dried cis-[PtI₂(NH₃)₂] in deionized water.

-

Add an aqueous solution of silver nitrate (AgNO₃) (2 molar equivalents).

-

Stir the mixture in the dark to prevent photoreduction of silver ions. A pale, curdy precipitate of AgI will form.

-

After stirring, filter the mixture to remove the AgI precipitate. The filtrate contains the soluble cis-[Pt(OH₂)₂(NH₃)₂]²⁺ complex.[4][11]

-

To the clear filtrate, add a concentrated solution of potassium chloride (KCl) in slight excess.

-

The desired product, cisplatin, will precipitate as a yellow solid.

-

Cool the mixture in an ice bath to maximize yield.

-

Collect the cisplatin by filtration, wash sparingly with cold water, and dry.

-

Beyond Cisplatin: Synthesis of Second and Third-Generation Drugs

The same K₂[PtCl₄] precursor is the starting point for more advanced platinum drugs designed to overcome cisplatin's limitations, such as severe side effects and resistance.[2][13]

-

Carboplatin: This second-generation drug exhibits reduced nephrotoxicity. Its synthesis follows a similar path to cisplatin, forming the intermediate cis-[Pt(OH₂)₂(NH₃)₂]²⁺. Instead of adding KCl, a salt of cyclobutane-1,1-dicarboxylic acid is introduced, which acts as a bidentate leaving group, chelating to the platinum center to form carboplatin.[14][15]

-

Oxaliplatin: A third-generation drug effective against colorectal cancer, oxaliplatin's synthesis also starts with K₂[PtCl₄]. The key difference is the use of (1R, 2R)-diaminocyclohexane (DACH) as the non-leaving amine ligand instead of ammonia. The general synthetic strategy involves reacting K₂[PtI₄] with DACH to form the cis-[Pt(DACH)I₂] intermediate, followed by reaction with a silver salt and then an oxalate salt to yield the final product.[16][17][18]

Caption: Comparative synthetic routes from K₂[PtCl₄] to major platinum anticancer drugs.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized platinum complexes is paramount, especially for pharmaceutical applications. A combination of spectroscopic and analytical techniques forms a self-validating system for any synthesis protocol.[19]

| Technique | Purpose | Typical Observations for Cisplatin |